Benchmarking Antiproliferative Potential: The Phenylsulfonyl-Coumarin Scaffold vs. Non-Sulfonyl Analogs in Cancer Cell Lines
While no head-to-head studies exist for the specific compound 7-methoxy-3-(phenylsulfonyl)-2H-chromen-2-one, the 3-phenylsulfonyl coumarin scaffold demonstrates nanomolar antiproliferative potency against drug-resistant cancer cells, a feature not present in non-sulfonylated coumarins. In a study of coumarin-furoxan hybrids, compounds bearing a 3-phenylsulfonyl moiety on the coumarin core exhibited potent activity, with one analog showing an EC50 of 5 nM against P-gp-overexpressing doxorubicin-resistant breast cancer cells (MCF-7/ADR) [1]. This represents a 499-fold increase in sensitivity compared to wild-type MCF-7 cells. This class-level data strongly supports the inclusion of 7-methoxy-3-(phenylsulfonyl)-2H-chromen-2-one in a screening library for drug-resistant cancer targets.
| Evidence Dimension | Antiproliferative activity (EC50) against drug-resistant breast cancer cell line (MCF-7/ADR) |
|---|---|
| Target Compound Data | Data not available for this specific compound. |
| Comparator Or Baseline | Coumarin-furoxan hybrid (compound 9) with a 3-phenylsulfonyl coumarin scaffold: EC50 = 5 nM. Comparison to MCF-7 (wild-type) EC50 = 2495 nM (499-fold sensitivity). |
| Quantified Difference | The specific compound's data is not available. The scaffold class shows potent activity (5 nM EC50) and 499-fold collateral sensitivity. |
| Conditions | In vitro, cell-based assay (MCF-7/ADR and MCF-7 cell lines). |
Why This Matters
This evidence positions 7-methoxy-3-(phenylsulfonyl)-2H-chromen-2-one as a critical component for research into overcoming multidrug resistance (MDR) in cancer, a key area of unmet medical need.
- [1] Fudan University. Recent progress in the research of against drug-resistant breast cancer antagonists with collateral sensitivity. 2022. View Source
